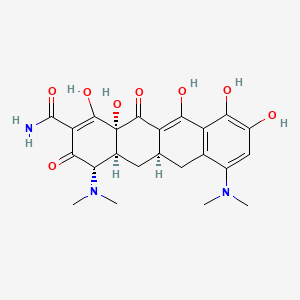
氟达帕利定
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro-Dapagliflozin is a structural analog of Dapagliflozin, belonging to the class of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys, thereby reducing blood glucose levels .
科学研究应用
氟达格列净在几个科学领域有应用:
医学: 它主要用于通过抑制肾脏葡萄糖重吸收来管理 2 型糖尿病。
化学: 研究人员研究其结构-活性关系并探索改进疗效的修饰。
生物学: 研究集中在其对葡萄糖稳态的影响和潜在的心血管益处。
工业: 制药公司将其用于糖尿病治疗药物的开发。
作用机制
氟达格列净的作用机制涉及选择性抑制 SGLT2。它与肾小管中的 SGLT2 结合,阻止葡萄糖重吸收。因此,过量的葡萄糖通过尿液排出,导致血糖水平降低。所涉及的分子靶点和途径错综复杂,需要进一步研究。
未来方向
化学反应分析
氟达格列净经历各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件尚未公布。从这些反应中形成的主要产物也没有明确记录。
相似化合物的比较
氟达格列净与达格列净具有相似之处,但由于其氟取代而脱颖而出。其他类似化合物包括恩格列净和卡格列净,它们也都抑制 SGLT2。
准备方法
氟达格列净的合成路线涉及特定的化学反应。不幸的是,详细的合成程序和反应条件在文献中并不容易获得。工业生产方法可能遵循已建立的 SGLT2 抑制剂方案。
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?
A1: Fluoro-Dapagliflozin exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes fluoro-Dapagliflozin and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.
Q2: How does the structure of fluoro-Dapagliflozin influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?
A2: Fluoro-Dapagliflozin exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in fluoro-Dapagliflozin does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)



